molecular formula C18H22Cl2N2O3 B14308871 3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione CAS No. 112523-96-3

3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione

Cat. No.: B14308871
CAS No.: 112523-96-3
M. Wt: 385.3 g/mol
InChI Key: WXTDPTOZWXGMHB-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of dichlorophenyl and ethylheptanoyl groups in its structure suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione typically involves the following steps:

    Formation of the imidazolidine-2,4-dione core: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the 3,5-dichlorophenyl group: This step may involve a nucleophilic substitution reaction where a dichlorobenzene derivative reacts with the imidazolidine-2,4-dione core.

    Attachment of the 3-ethylheptanoyl group: This can be done through an acylation reaction using an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The dichlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The dichlorophenyl group may enhance binding affinity, while the imidazolidine-2,4-dione core could be involved in the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dichlorophenyl)-1-(3-ethylpentanoyl)imidazolidine-2,4-dione
  • 3-(3,5-Dichlorophenyl)-1-(3-ethylhexanoyl)imidazolidine-2,4-dione
  • 3-(3,5-Dichlorophenyl)-1-(3-ethylbutanoyl)imidazolidine-2,4-dione

Uniqueness

3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The length of the ethylheptanoyl chain, in particular, could influence its solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

112523-96-3

Molecular Formula

C18H22Cl2N2O3

Molecular Weight

385.3 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione

InChI

InChI=1S/C18H22Cl2N2O3/c1-3-5-6-12(4-2)7-16(23)21-11-17(24)22(18(21)25)15-9-13(19)8-14(20)10-15/h8-10,12H,3-7,11H2,1-2H3

InChI Key

WXTDPTOZWXGMHB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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